molecular formula C14H25NO14S B1336653 [(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate

[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate

Cat. No. B1336653
M. Wt: 463.4 g/mol
InChI Key: NTMMYALXQBBJDF-LODBTCKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-Galp-(1->4)-beta-D-GlcpNAc6S is an oligosaccharide sulfate that is N-acetyllactosamine in which the hydroxy group at position 6 of the N-acetylglucosamine ring has been converted into its hydrogen sulfate derivative. It is a member of acetamides, an amino disaccharide and an oligosaccharide sulfate. It derives from a N-acetyllactosamine.

Scientific Research Applications

1. Solubility in Ethanol-Water Solutions

Studies have investigated the solubility of various saccharides, including compounds structurally similar to the queried chemical, in ethanol-water solutions. The findings indicate that the solubility of saccharides like xylose, mannose, maltose monohydrate, and trehalose dihydrate in ethanol-water mixtures varies with the equilibrium temperature and the ethanol mass fraction in the solvent. These studies provide insights into the solubility behavior of complex saccharides in mixed solvents (Gong, Wang, Zhang, & Qu, 2012) (Zhang, Gong, Wang, & Qu, 2012).

2. Vibrational Spectroscopic Study

A detailed vibrational spectroscopic study on a compound structurally similar to the queried chemical, known as quercetin 3-D-galactoside (Q3G), was conducted. The study involved density functional theory (DFT) calculations, exploring various conformers, and analyzing HOMO–LUMO energy gaps and UV spectra. This research is vital for understanding the electronic structure and photophysical properties of complex organic molecules (Aydın & Özpozan, 2020).

3. Density and Viscosity Measurements

The densities and viscosities of sugar alcohol aqueous solutions, including compounds with structural similarities to the queried chemical, were measured at different temperatures. The study provides valuable data on the physical properties of sugar alcohols in aqueous solutions, which is crucial for their application in various industrial and research settings (Zhu, Ma, & Zhou, 2010).

4. Computational Study on Blood Glucose Regulation

A computational study on a compound structurally related to the queried chemical, SID 242078875, isolated from Syzygium densiflorum Wall. ex Wight & Arn, was conducted to explore its potential role in diabetes management. The study employed reverse pharmacophore mapping and molecular docking techniques, shedding light on the molecular interactions and potential therapeutic applications of complex organic molecules in diabetes management (Muthusamy & Krishnasamy, 2016).

5. Network-Based Identification of Key Genes in Disease Management

A comprehensive network-based study identified potential key genes associated with Alzheimer’s disease and Type 2 Diabetes using mTOR signaling. This research highlights the importance of network analysis in understanding the complex interactions involved in disease pathways and identifying potential therapeutic targets (Buddham et al., 2022).

properties

Product Name

[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate

Molecular Formula

C14H25NO14S

Molecular Weight

463.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate

InChI

InChI=1S/C14H25NO14S/c1-4(17)15-7-9(19)12(6(27-13(7)22)3-26-30(23,24)25)29-14-11(21)10(20)8(18)5(2-16)28-14/h5-14,16,18-22H,2-3H2,1H3,(H,15,17)(H,23,24,25)/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14+/m1/s1

InChI Key

NTMMYALXQBBJDF-LODBTCKLSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)COS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)OC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate
Reactant of Route 2
[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate
Reactant of Route 3
[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate
Reactant of Route 4
[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate
Reactant of Route 5
[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate
Reactant of Route 6
[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate

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